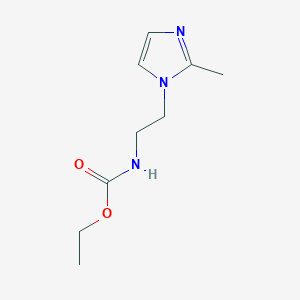

ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-(2-methylimidazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-14-9(13)11-5-7-12-6-4-10-8(12)2/h4,6H,3,5,7H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEUQRXIPJNUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C=CN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the alkylation of imidazole with methyl iodide, followed by further alkylation with ethyl bromide . Another method includes the deprotonation of imidazole with sodium hydride, followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes, automated reaction setups, and the use of industrial-grade reagents and solvents to streamline production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or the carbamate group, potentially forming amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the ethyl carbamate moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the imidazole ring or the ethyl carbamate moiety.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is characterized by its imidazole ring, which is known for its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C₇H₁₀N₄O₂

- Molecular Weight : 158.18 g/mol

The presence of the carbamate functional group enhances its solubility and bioavailability, making it a suitable candidate for various pharmacological applications.

Antiprotozoal Activity

One of the most notable applications of this compound is its antiprotozoal activity. Studies have shown that derivatives of this compound exhibit significant efficacy against protozoal infections, particularly those caused by Giardia duodenalis and Trichomonas vaginalis.

- Mechanism of Action : The compound's mechanism involves the inhibition of β-tubulin polymerization, which is crucial for protozoal cell division. This action leads to cytotoxic effects on the parasites, significantly reducing their viability in vitro.

Antitumor Properties

Recent research has indicated that this compound may also possess antitumor properties. In studies involving triple-negative breast cancer cell lines, compounds similar to this compound demonstrated a reduction in cell viability by up to 55% at specific concentrations.

| Compound | Cell Line | Viability Reduction (%) | Concentration (μM) |

|---|---|---|---|

| Ethyl Carbamate | MDA-MB-231 (Breast Cancer) | 55% | 10 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate isocyanates. This method allows for the modification of the compound to enhance its biological activity and selectivity.

Case Studies in Synthesis

A study reported the synthesis of various carbamate derivatives based on metronidazole, revealing that modifications significantly improved their lipophilicity and antiprotozoal activity compared to their parent compounds. The derivatives exhibited IC₅₀ values in the low micromolar range against G. duodenalis, showcasing their potential as effective therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the imidazole ring, carbamate groups, or heterocyclic systems. These modifications significantly impact physicochemical properties and biological activity.

Table 1: Comparative Analysis of Selected Compounds

Key Observations:

Benzimidazole vs. Imidazole (): Replacing the imidazole with a benzimidazole (as in methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate) increases aromatic surface area, which may enhance interactions with hydrophobic pockets in enzymes or receptors.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: The absence of an ester chain in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamate () may reduce susceptibility to esterase-mediated hydrolysis, enhancing metabolic stability.

- Crystallographic Data: High-resolution X-ray studies (e.g., R factor = 0.031 for methyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate) confirm structural rigidity, critical for drug design.

Biological Activity

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 270.25 g/mol. The structure features a carbamate functional group linked to a substituted imidazole ring, which is critical for its biological activity.

Antimicrobial Activity : this compound has shown significant antimicrobial properties, particularly against various bacterial strains. The presence of the imidazole moiety enhances its interaction with biological macromolecules such as enzymes and receptors, potentially inhibiting cellular processes essential for bacterial growth .

Antiprotozoal Effects : Research indicates that derivatives of this compound exhibit potent antiprotozoal activity. For instance, modifications to the carbamate structure have resulted in compounds that are significantly more effective against protozoa such as Trichomonas vaginalis compared to traditional treatments like metronidazole .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Studies : A study highlighted the compound's ability to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that its mechanism may involve interference with bacterial cell wall synthesis or protein production.

- Antiprotozoal Efficacy : In vitro tests demonstrated that certain carbamate derivatives were five to ten times more potent than metronidazole against Giardia duodenalis and T. vaginalis. These findings suggest a promising therapeutic avenue for treating protozoal infections that are resistant to conventional drugs .

- Cytotoxicity in Cancer Cells : The compound has been evaluated for its antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant G2/M phase arrest and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.